molecular formula C20H10N2O8 B5015233 5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID

5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID

Cat. No.: B5015233
M. Wt: 406.3 g/mol
InChI Key: UYMLFYRLDJCESF-UHFFFAOYSA-N
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Description

5-[6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]isophthalic acid is a multifunctional aromatic compound designed for advanced materials research and drug discovery. Its molecular architecture, featuring a naphthalimide core linked to an isophthalic acid moiety and a nitro electron-withdrawing group, makes it a valuable building block for constructing metal-organic frameworks (MOFs). The compound acts as a polytopic organic linker, where the isophthalate groups can coordinate with metal ions to form complex porous structures . These frameworks are investigated for applications in gas storage, separation technologies, and catalysis. In the context of medicinal chemistry, the naphthalimide structure is a privileged scaffold known for interacting with biological targets. Researchers can explore this compound as a precursor for developing potential modulators of enzymes implicated in neurodegenerative diseases. For instance, similar heterocyclic systems are actively studied for their ability to inhibit targets such as glutaminyl cyclase or acetylcholinesterase, which are relevant in the pathology of conditions like Alzheimer's disease . The nitro group provides a versatile handle for further synthetic modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This reagent is intended for use by professional chemists and life scientists in a controlled laboratory setting to drive innovation in material science and the development of new therapeutic agents.

Properties

IUPAC Name

5-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2O8/c23-17-13-3-1-2-12-15(22(29)30)5-4-14(16(12)13)18(24)21(17)11-7-9(19(25)26)6-10(8-11)20(27)28/h1-8H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMLFYRLDJCESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include heating and the use of solvents such as ethanol. The product is then purified through recrystallization from a mixture of benzene and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ISOPHTHALIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents, which critically influence physicochemical properties and applications:

Compound Name Substituents Key Functional Features Applications/Findings Reference
5-[6-Nitro-...]isophthalic acid 6-nitro, isophthalic acid Chelation capacity, electron-deficient core Potential chemosensors, MOFs
2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 3-hydroxypropyl Hydrophilic hydroxyl group Intermediate for cholinesterase inhibitors
2-(3-Bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 3-bromopropyl Reactive bromo group Precursor for alkylation reactions
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid 7-nitro, 5-trifluoromethyl, naphthoic acid Strong electron-withdrawing CF₃, nitro Not specified (likely materials chemistry)
2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate (NI0) Nitro, methacrylate Polymerizable methacrylate Fluorescent sensor materials

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound and ’s benzimidazole derivative enhances stability and electron deficiency, favoring applications in optoelectronics or catalysis. The trifluoromethyl group in further amplifies this effect .
  • Synthetic Flexibility : Bromo () and methacrylate () substituents enable further functionalization (e.g., polymer grafting), whereas the isophthalic acid group may limit reactivity due to steric hindrance .
Physicochemical Properties
  • Melting Points: ’s benzimidazole derivative exhibits a high melting point (274.8°C), attributed to strong intermolecular interactions from nitro and trifluoromethyl groups.
  • Spectral Features : Infrared (IR) and NMR data for analogs (e.g., νmax 3384 cm⁻¹ for ’s compound) suggest hydrogen bonding and π-stacking tendencies, which the target compound likely shares due to its nitro and carboxylic acid groups .

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